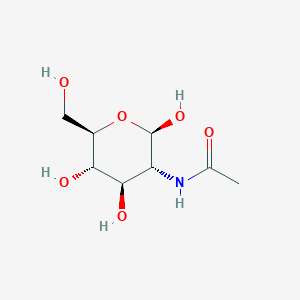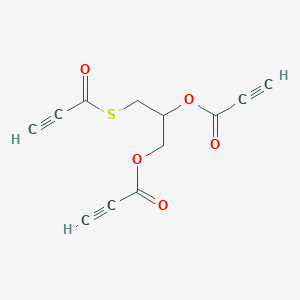
3,5,6-Trichloro-2-pyridinol
Vue d'ensemble
Description
TCP is a cyclic hydrocarbon, specifically a chlorinated version of 2-pyridone . It is a metabolite of the herbicide triclopyr, and of the insecticides chlorpyrifos and chlorpyrifos-methyl . TCP can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14 .
Synthesis Analysis
TCP is produced by hydrolytic and photolytic mechanisms . It is a major degradation product of chlorpyrifos (CP), which can be obtained via treatment with the degrading bacteria Enterobacter B-14 . A strain, Ochrobactrum sp. CPD-03, isolated from a paddy field, could degrade CP and its metabolite TCP in 48 hours with an efficiency of 85-88% in minimal salt medium .Molecular Structure Analysis
The empirical formula of TCP is C5H2Cl3NO . The molecular weight is 198.43 . The SMILES string representation is Oc1nc(Cl)c(Cl)cc1Cl .Chemical Reactions Analysis
The degradation of TCP involves both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . The degradation kinetics of TCP follow the first-order model .Physical And Chemical Properties Analysis
TCP is an acidic compound with a pKa of 4.55 . It has a high water solubility of 49.1 g/L at 25 °C, pH 7.0 . The soil adsorption coefficients (Koc) of TCP are 19 and 281 for a soil column and a batch equilibrium study, respectively .Applications De Recherche Scientifique
Agriculture: Pesticide Degradation Product Analysis
TCP is a major degradation product of certain pesticides like chlorpyrifos and triclopyr . Understanding its behavior in agricultural settings is crucial for assessing the environmental impact of pesticide use. Research has focused on TCP’s mobility and persistence in soil, providing insights into the risks of groundwater contamination and the development of strategies to mitigate its presence in agricultural runoff.
Environmental Science: Soil Remediation
Studies have explored the use of biochar in preventing the migration of TCP from soils to water bodies . TCP’s high water solubility and resistance to degradation pose challenges in situ. The application of biochar has been shown to enhance the adsorption capacity of soils for TCP, which could be a promising method for soil remediation.
Biotechnology: Microbial Degradation
Biotechnological applications include the use of microbial consortia for the biodegradation of TCP . Genomic analysis of bacteria that can degrade TCP provides insights into potential biodegradation pathways, which can be harnessed for the development of bioremediation strategies.
Industrial Processes: Waste Treatment
In industrial settings, TCP’s behavior in processes like waste treatment is of interest. For instance, the amendment of agricultural soils with drinking water treatment residuals (WTR) has been studied for its potential to control pollution by chlorpyrifos and TCP . This research contributes to the development of sustainable waste management practices.
Soil Science: Leaching and Adsorption Studies
TCP’s interaction with soil components is a significant area of study in soil science. Research has quantified the dynamic desorption of TCP in farmland soils, which is essential for understanding its leaching behavior and potential for groundwater contamination .
Water Treatment: Residuals Utilization
The use of WTR to adsorb TCP from water sources is being investigated as a method to improve water quality . This application is particularly relevant for areas where pesticide use is high and water treatment facilities seek sustainable methods to remove contaminants.
Analytical Chemistry: Method Development
Analytical chemists have developed methods for the determination of TCP in various matrices, such as duck muscle, using techniques like gas chromatography tandem mass spectrometry (GC-MS/MS) . These methods are vital for monitoring TCP levels in food and the environment, ensuring safety and compliance with regulatory standards.
Mécanisme D'action
Target of Action
3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . It has been suggested that TCP has cytotoxic and endocrine-disrupting effects . The main target organ for chlorpyrifos, from which TCP is derived, is the nervous system .
Mode of Action
TCP has been found to be more toxic than chlorpyrifos for two mammalian cell lines (HEK293 and N2a) in in vitro assays . Both TCP and chlorpyrifos show a similar estrogenic activity, being between 2500 and 3000 times less estrogenic than 17β-estradiol .
Biochemical Pathways
The degradation of TCP has been studied with a strain of Micrococcus luteus, which was capable of degrading TCP . Two possible degradation pathways of TCP were proposed based on LC–MS analysis: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .
Pharmacokinetics
The pharmacokinetics of TCP has been evaluated in rat saliva . Experimental results suggest that TCP partitioning from plasma to saliva in rats is relatively constant over a range of varying physiological conditions . The TCP concentration in saliva was highly correlated to the amount of unbound TCP in plasma .
Result of Action
The cytotoxic and estrogenic activity of TCP has been evaluated by in vitro assays, using two mammalian cell lines (HEK293 and N2a), and a recombinant yeast . Results indicate that TCP is more toxic than chlorpyrifos for the two cell lines assayed, being N2a cells more sensitive to both compounds .
Action Environment
TCP is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . Due to its high solubility in water and long half-life, TCP is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency . Moreover, TCP has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .
Safety and Hazards
Orientations Futures
The adsorption ability of soil increases exponentially with the content of mixed biochar, implying a much larger increment at high content . For the removal rate of 90%, the increment was about 20 mg/kg when the content of biochar was raised from 15% to 20%, while it was about 7 mg/kg when the content was raised from 0 to 5% . This suggests that biochar could be used for the bioremediation of TCP-contaminated water, soil, or crop .
Propriétés
IUPAC Name |
3,5,6-trichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYAQFQZQEUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37439-34-2 (hydrochloride salt) | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7038317 | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid | |
| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5,6-Trichloro-2-pyridinol | |
CAS RN |
6515-38-4 | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-trichloro-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5,6-Trichloro-2-pyridinol?
A1: 3,5,6-Trichloro-2-pyridinol has a molecular formula of C5H2Cl3NO and a molecular weight of 200.44 g/mol.
Q2: How is 3,5,6-Trichloro-2-pyridinol typically quantified in biological and environmental samples?
A2: Several analytical methods have been developed for 3,5,6-Trichloro-2-pyridinol quantification, with gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) being commonly employed. [, ] These methods typically involve extraction, derivatization, and separation steps. For instance, in one study, researchers extracted 3,5,6-Trichloro-2-pyridinol from elm bark, litter, and soil using methanol under acidic conditions, followed by liquid-liquid partitioning cleanup, derivatization with diazomethane, and analysis using GC-ECD. [] Another study employed a semiautomated method for quantifying 3,5,6-Trichloro-2-pyridinol in human urine using a laboratory robotics system for sample preparation, followed by extraction, derivatization, and analysis by GC-MS. []
Q3: What are some recent advancements in analytical techniques for 3,5,6-Trichloro-2-pyridinol determination?
A3: More recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and specific method for quantifying 3,5,6-Trichloro-2-pyridinol in human urine. [, ] This method offers advantages such as reduced analysis time and enhanced sensitivity compared to traditional GC-based methods. Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for rapid and sensitive detection of 3,5,6-Trichloro-2-pyridinol in water samples. [, ]
Q4: How persistent is 3,5,6-Trichloro-2-pyridinol in the environment?
A4: 3,5,6-Trichloro-2-pyridinol exhibits varying persistence depending on environmental factors such as soil type, pH, and microbial activity. [, ] In one study, researchers observed that the degradation rate of 3,5,6-Trichloro-2-pyridinol decreased with soil depth, with a half-life (DT50) ranging from 42 to 49 days in surface soils and 64 to 117 days in subsurface soils. [] This suggests that 3,5,6-Trichloro-2-pyridinol can persist longer in deeper soil layers, potentially posing a risk to groundwater resources.
Q5: What are the potential pathways for biodegradation of 3,5,6-Trichloro-2-pyridinol?
A5: Several bacterial and fungal strains have been identified that can degrade 3,5,6-Trichloro-2-pyridinol. [, , , , ] One study, for instance, reported the isolation of a bacterial strain, Ochrobactrum sp. CPD-03, from a paddy field, which could degrade 3,5,6-Trichloro-2-pyridinol in minimal salt medium. [] Genome analysis revealed the presence of genes encoding enzymes such as arylesterase, suggesting a potential pathway for 3,5,6-Trichloro-2-pyridinol mineralization. Another study identified a gene cluster, dhpRIJK, in Ralstonia sp. strain T6 involved in 3,5,6-Trichloro-2-pyridinol degradation. [] The enzyme DhpJ was found to transform a metabolite of 3,5,6-Trichloro-2-pyridinol, 3,6-dihydroxypyridine-2,5-dione, further down the degradation pathway. These findings highlight the potential for bioremediation of 3,5,6-Trichloro-2-pyridinol-contaminated environments.
Q6: What are the potential toxic effects of 3,5,6-Trichloro-2-pyridinol?
A6: While generally considered less toxic than its parent compound chlorpyrifos, 3,5,6-Trichloro-2-pyridinol has been shown to induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] In a study evaluating the toxicity of 3,5,6-Trichloro-2-pyridinol in different soils, researchers observed that the compound induced excessive reactive oxygen species and caused DNA damage in earthworms, similar to chlorpyrifos. [] This suggests that 3,5,6-Trichloro-2-pyridinol may pose ecological risks, particularly in soil ecosystems.
Q7: Can 3,5,6-Trichloro-2-pyridinol be used as a biomarker of chlorpyrifos exposure?
A7: Yes, 3,5,6-Trichloro-2-pyridinol is considered a specific and sensitive biomarker for assessing exposure to chlorpyrifos and chlorpyrifos-methyl. [, , , , , ] Numerous studies have employed the measurement of 3,5,6-Trichloro-2-pyridinol levels in urine as an indicator of chlorpyrifos exposure in both occupational and environmental settings. [, , , , ] For example, a study investigating pesticide exposure among farmworkers in North Carolina found a high prevalence of detectable 3,5,6-Trichloro-2-pyridinol levels in urine samples, highlighting the compound's utility as a biomarker for assessing pesticide exposure in agricultural workers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















